2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
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Overview
Description
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C18H19N3O5 and a molecular weight of 357.369 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a trimethoxybenzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide typically involves the reaction of phenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism by which 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with proteins, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular membranes, altering their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-N-phenyl-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-phenyl-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
Uniqueness
What sets 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide apart from similar compounds is its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethoxybenzylidene moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
681444-01-9 |
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Molecular Formula |
C18H19N3O5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-10-9-12(15(25-2)16(14)26-3)11-19-21-18(23)17(22)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
WVTJKTIVEFSRCF-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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